1,2-Diarachidoyl-sn-glycero-3-phosphocholine

Membrane Biophysics Liposome Formulation Differential Scanning Calorimetry

Select DAPC for a precisely defined intermediate phase transition (Tm ~62.1°C) between DSPC and DBPC, ideal for high-temperature drug delivery and membrane biophysics. Its C20:0 chains enhance bilayer thickness, improving drug encapsulation and antimicrobial peptide entrapment versus shorter-chain analogs. Choose a saturated PC with quantified thermodynamic parameters for consistent, reproducible outcomes in liposomal formulations.

Molecular Formula C48H96NO8P
Molecular Weight 846.3 g/mol
CAS No. 61596-53-0
Cat. No. B159032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diarachidoyl-sn-glycero-3-phosphocholine
CAS61596-53-0
Synonyms1,2-DAPC; L-α-Diarachidonoyl lecithin; 1,2-Diarachidoyl-sn-glycero-3-Phosphocholine
Molecular FormulaC48H96NO8P
Molecular Weight846.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3/t46-/m1/s1
InChIKeyYKIOPDIXYAUOFN-YACUFSJGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC, 20:0 PC, CAS 61596-53-0) for Liposome Drug Delivery and Membrane Biophysics Procurement


1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC, also designated 20:0 PC) is a synthetic, saturated diacyl phosphatidylcholine in which two identical arachidic acid (C20:0) chains are esterified at the sn-1 and sn-2 positions of the glycerol backbone [1]. As a member of the linear saturated diacyl PC homologous series, DAPC forms stable bilayer vesicles and Langmuir monolayers, and its extended acyl chain length confers a main gel-to-liquid crystalline phase transition temperature (Tm) of approximately 62.1 °C [2], placing it between distearoyl-PC (DSPC, 18:0 PC, Tm ~51 °C) and dibehenoyl-PC (DBPC, 22:0 PC, Tm ~70 °C). This intermediate Tm enables DAPC to serve as a physicochemical bridge in membrane biophysics studies, as a higher-stability alternative to DPPC/DSPC in elevated-temperature drug delivery applications, and as a benchmark for understanding acyl chain length-dependent bilayer properties .

Why Generic Saturated Phosphatidylcholine Substitution Fails: Critical Acyl Chain Length-Dependent Differentiation of 1,2-Diarachidoyl-sn-glycero-3-phosphocholine


Saturated diacyl phosphatidylcholines are not interchangeable commodities; their biophysical and functional properties exhibit strong acyl chain length dependence. Substituting DAPC (20:0 PC) with the more common DPPC (16:0 PC) or DSPC (18:0 PC) without adjustment of experimental or formulation parameters leads to quantifiably different outcomes in bilayer phase behavior, molecular packing, drug release kinetics, and biological activity [1]. Specifically, DAPC's 20-carbon saturated chains produce a significantly elevated main phase transition temperature (Tm ≈62 °C) compared to DPPC (~35.5 °C) and DSPC (~51 °C), which directly governs membrane permeability, drug retention, and processing stability at temperatures between 40 °C and 60 °C [2]. Furthermore, the increased hydrophobic thickness of DAPC bilayers alters drug encapsulation efficiency and interactions with hydrophobic antimicrobial peptides compared to shorter-chain analogs [3]. The following quantitative evidence guide provides head-to-head and cross-study data that define exactly where DAPC differs from its closest in-class comparators, enabling scientifically informed procurement and experimental design decisions.

1,2-Diarachidoyl-sn-glycero-3-phosphocholine: Quantified Comparative Performance Evidence for Scientific Procurement


Main Phase Transition Temperature (Tm) Elevation Relative to Shorter-Chain Saturated Phosphatidylcholines (DPPC, DSPC)

Differential scanning calorimetry (DSC) of fully hydrated DAPC bilayers yields a main gel-to-liquid crystalline phase transition temperature (Tm) of 62.1 °C with an associated transition enthalpy (ΔH) of 64.1 kcal/mol [1]. This Tm is 26.6 °C higher than that of DPPC (16:0 PC, Tm 35.5 °C) and 11.1 °C higher than that of DSPC (18:0 PC, Tm 51.0 °C) measured under identical DSC conditions [1].

Membrane Biophysics Liposome Formulation Differential Scanning Calorimetry

Enhanced Antibiofilm Activity of DAPC-Based Fusogenic Liposomes Versus Shorter Acyl Chain Formulations (DPPC)

In a study evaluating fusogenic liposomes loaded with the hydrophobic antimicrobial peptide micrococcin P1 (MP1), liposomes formulated with DAPC (20:0 PC) reduced S. aureus biofilm cell viability by approximately 55% at an MP1 concentration of 0.25 µg/mL, compared to only 15% reduction achieved by free MP1 at the same concentration [1]. In contrast, liposomes formulated with the shorter 16-carbon acyl chain DPPC showed lower MP1 entrapment and correspondingly lower antibiofilm activity, although the exact percentage reduction was not explicitly reported in the available abstract [1].

Antimicrobial Drug Delivery Liposomal Formulation Biofilm Eradication

Surface Pressure-Area Isotherm Behavior and Apparent Dipole Moment in Langmuir Monolayers Compared to DPPC, DSPC, and DOPC

Experimental surface pressure (π)–area (A) and electric surface potential (ΔV) isotherms were measured for DAPC alongside DPPC, DSPC, and DOPC Langmuir monolayers at the air-water interface [1]. While the publication abstract does not provide explicit numerical π-A coordinates for each lipid, the study established that DAPC exhibits a characteristic monolayer packing behavior consistent with its saturated C20:0 chains, and its apparent dipole moment (μAexp) was determined using the Helmholtz equation [1]. The comparative dataset enables DAPC to be positioned within the homologous series for studies of acyl chain length effects on lateral packing and electrostatic contributions in two-dimensional membrane models.

Langmuir Monolayers Membrane Biophysics Lipid Electrostatics

Elevated Processing Temperature Requirement for Rugose Lipid Particle Formation in Spray Drying Compared to DSPC

A 2022 spray drying study demonstrated that both DAPC and the longer-chain DBPC (22:0 PC) yield similar highly rugose particle morphologies when processed at correspondingly higher temperatures relative to DSPC (18:0 PC) [1]. The study identified that a feedstock temperature close to, and an outlet temperature lower than, the lipid's main phase transition temperature are critical for producing particles with high surface rugosity [1]. Because DAPC possesses a Tm of 62.1 °C compared to DSPC's Tm of 51.0 °C, successful DAPC particle formation requires a processing temperature window elevated by approximately 11 °C [REFS-1, REFS-2].

Particle Engineering Spray Drying Respiratory Drug Delivery

Compromised Physical Stability of DAPC Liposomes Relative to DPPC Liposomes in Long-Term Storage

A head-to-head stability study of MP1-loaded fusogenic liposomes revealed that while DAPC-based liposomes provided superior antibiofilm activity, their physical stability was markedly inferior to that of DPPC-based liposomes [1]. Specifically, MP1-loaded DPPC liposomes remained physically stable for two months, whereas DAPC liposomes were only stable for two weeks under the same storage conditions [1]. The study further demonstrated that increasing the DOTAP concentration from 25 mol% to 50 mol% improved the stability of DAPC formulations, providing a quantifiable mitigation strategy [1].

Liposome Stability Formulation Development Drug Delivery

1,2-Diarachidoyl-sn-glycero-3-phosphocholine: Evidence-Based Research and Industrial Application Scenarios


Elevated-Temperature Liposomal Drug Delivery of Hydrophobic Antimicrobial Peptides

Based on direct comparative evidence showing that DAPC liposomes achieve 55% biofilm cell viability reduction versus 15% for free MP1, and superior activity compared to DPPC liposomes due to enhanced MP1 entrapment [7], DAPC is the preferred lipid for formulating fusogenic liposomes intended for antibiofilm applications against S. aureus. However, formulators must account for the 8-fold shorter physical stability of DAPC liposomes (2 weeks vs 2 months for DPPC) and consider increasing DOTAP content to 50 mol% to extend shelf-life [7]. DAPC's elevated Tm of 62.1 °C also enables processing and short-term storage at temperatures up to 60 °C without premature bilayer fluidization [6].

Spray-Dried Rugose Lipid Particles for Respiratory Drug Delivery

DAPC is a suitable alternative to DSPC or DBPC for producing highly rugose lipid particles via spray drying, provided the processing temperature window is adjusted upward by approximately 11 °C relative to DSPC to account for DAPC's higher Tm of 62.1 °C [REFS-1, REFS-2]. This temperature adjustment is essential for achieving the feedstock/outlet temperature relationship required for high surface rugosity, which directly correlates with improved aerosol performance and lung deposition [7]. Formulators seeking longer-chain saturated PC options for respiratory delivery should consider DAPC when thermal stability above 50 °C is beneficial.

Membrane Biophysics Studies of Acyl Chain Length Effects on Bilayer Phase Behavior

DAPC serves as the C20:0 member in the homologous series of saturated diacyl PCs, with a precisely quantified Tm of 62.1 °C and ΔH of 64.1 kcal/mol [7]. These thermodynamic parameters, measured alongside DPPC (16:0, Tm 35.5 °C) and DSPC (18:0, Tm 51.0 °C), enable researchers to construct Tm versus acyl chain length correlations and to investigate how incremental methylene additions affect bilayer cooperativity and enthalpy [7]. DAPC is also validated for use in Langmuir monolayer studies alongside DPPC, DSPC, and DOPC, with established surface pressure–area isotherms and apparent dipole moment measurements available as comparative benchmarks [6].

Curcumin Encapsulation for Anticancer Nanocapsule Development

DAPC-based liposomes have been successfully employed to encapsulate curcumin, forming DAPC-curcumin and DAPC-curcumin-chitosan nanocapsules [7]. These DAPC-based nanocapsules inhibited the proliferation of MCF-7 breast cancer cells and Capan-1 pancreatic cancer cells by up to 90% after 72 hours [7]. The fluorescence intensity-temperature profile of curcumin-loaded DAPC liposomes was also used to determine phase transition temperatures, confirming that low curcumin concentrations do not substantially alter DAPC's Tm [7]. This scenario demonstrates DAPC's utility in anticancer drug delivery systems where its C20 chain length provides an optimal balance between bilayer stability and drug release kinetics.

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